1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one
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Overview
Description
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. The presence of the triazolo-pyrimidine moiety is known to impart various pharmacological properties, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone typically involves the formation of the triazolo-pyrimidine core followed by functionalization. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes and receptors, modulating pathways involved in cell proliferation, apoptosis, and signal transduction . The compound’s ability to bind selectively to these targets underlies its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but differ in the position of nitrogen atoms.
Quinazolinone derivatives: Contain a similar triazolo-pyrimidine moiety and exhibit antimicrobial activity.
Uniqueness
1-(4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone group
Properties
CAS No. |
825633-30-5 |
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Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H10N4O/c1-9(18)10-2-4-11(5-3-10)12-6-7-14-13-15-8-16-17(12)13/h2-8H,1H3 |
InChI Key |
OUGJJLVSNGDRGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=NC3=NC=NN23 |
Origin of Product |
United States |
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